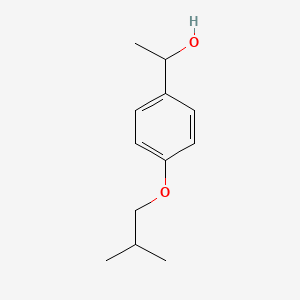
1-(4-Isobutoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Isobutoxyphenyl)ethanol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of an isobutoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. It is used primarily in biochemical research and has various applications in different scientific fields .
Méthodes De Préparation
The synthesis of 1-(4-Isobutoxyphenyl)ethanol typically involves the hydrogenation of 4-isobutylacetophenone. This reaction is carried out in the absence of a solvent using a treated activated sponge nickel catalyst, such as Raney nickel . The catalyst is pre-treated with an organic washing liquid, such as methanol, ethanol, or isopropanol, to enhance its activity. The reaction conditions include maintaining a specific temperature and pressure to achieve high conversion rates and yields . Industrial production methods follow similar protocols, ensuring the scalability and efficiency of the process.
Analyse Des Réactions Chimiques
1-(4-Isobutoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions vary depending on the desired product. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions. The major products formed from these reactions include ketones, carboxylic acids, and substituted phenyl derivatives .
Applications De Recherche Scientifique
1-(4-Isobutoxyphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its role in drug development.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals
Mécanisme D'action
The mechanism by which 1-(4-Isobutoxyphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter protein structures, and affect cellular signaling pathways. These interactions are crucial for its applications in biochemical research and drug development .
Comparaison Avec Des Composés Similaires
1-(4-Isobutoxyphenyl)ethanol can be compared with other similar compounds, such as:
1-(4-Isobutylphenyl)ethanol: This compound has a similar structure but lacks the isobutoxy group, which may result in different chemical properties and reactivity.
1-(4-Isopropoxyphenyl)ethanol: The presence of an isopropoxy group instead of an isobutoxy group can influence the compound’s solubility and interaction with other molecules
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-[4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
Clé InChI |
ISIRRYYGTXHVRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


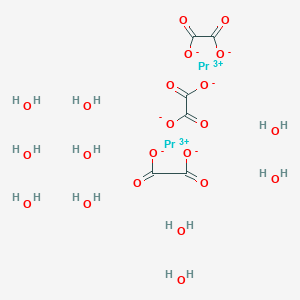
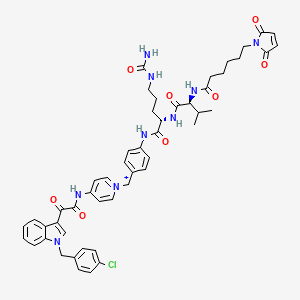
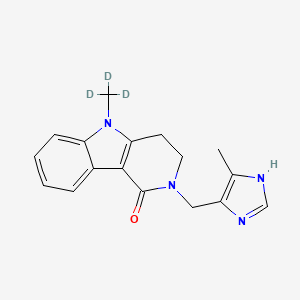
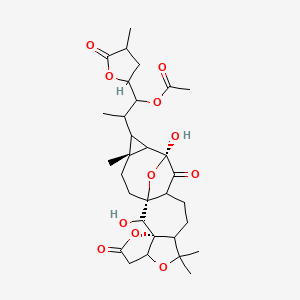
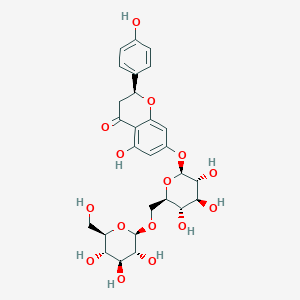
![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)
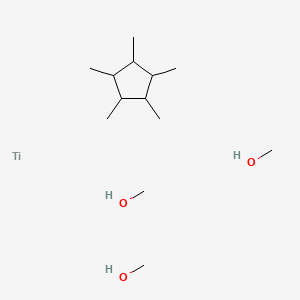
![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
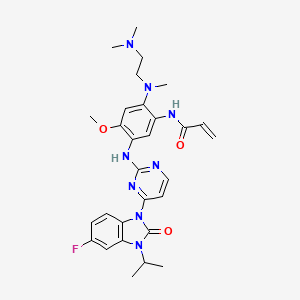
![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)

